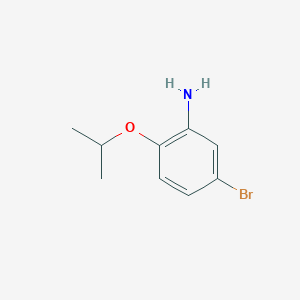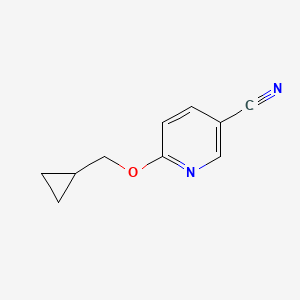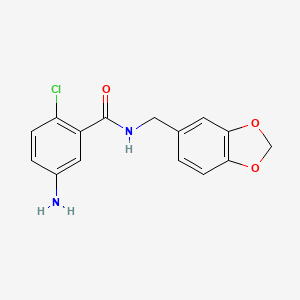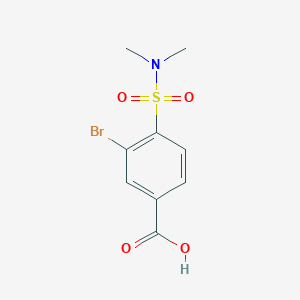![molecular formula C13H11Cl2NO B1517630 [4-(2,3-Dichlorophenoxy)phenyl]methanamine CAS No. 1039894-09-1](/img/structure/B1517630.png)
[4-(2,3-Dichlorophenoxy)phenyl]methanamine
Übersicht
Beschreibung
“[4-(2,3-Dichlorophenoxy)phenyl]methanamine” is a chemical compound with the molecular formula C13H11Cl2NO. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “[4-(2,3-Dichlorophenoxy)phenyl]methanamine” is represented by the InChI code1S/C13H11Cl2NO.ClH/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12;/h1-7H,8,16H2;1H . The molecular weight of this compound is 268.13 g/mol. Physical And Chemical Properties Analysis
“[4-(2,3-Dichlorophenoxy)phenyl]methanamine” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
- Transfer Hydrogenation Reactions : Quinazoline-based ruthenium complexes, synthesized from naturally available compounds, have shown high efficiency in transfer hydrogenation of acetophenone derivatives, achieving excellent conversions and high turnover frequency values, demonstrating their potential in catalysis and organic synthesis (Şemistan Karabuğa et al., 2015).
Antioxidant Properties
- Synthesis and Antioxidant Activities : Bromophenols synthesized from certain phenolic compounds have shown significant antioxidant power, with some molecules displaying more potent antioxidant and radical scavenging properties than standard compounds. This suggests their utility in developing new antioxidant agents (Yasin Çetinkaya et al., 2012).
Photophysical Studies
- Luminescent Platinum(II) Complexes : Research on mono- and binuclear cyclometalated platinum(II) complexes with phenyl-bipyridine ligands has explored their luminescent properties, oligomeric interactions, and potential applications in materials science, highlighting the role of structural modification in tuning photophysical behaviors (S. Lai et al., 1999).
Photocytotoxicity for Cancer Therapy
- Iron(III) Catecholates : Iron(III) complexes with catecholate ligands have been developed for cellular imaging and photocytotoxicity under red light, demonstrating significant potential in cancer therapy through apoptosis-induced reactive oxygen species generation (Uttara Basu et al., 2014).
Environmental Science
- Degradation of Chlorophenoxy Herbicides : Studies have shown that chlorophenoxy herbicides can be effectively degraded using catalyzed reactions with hydrogen peroxide and iron, suggesting methods for environmental remediation of herbicide contamination (J. Pignatello, 1992).
Safety and Hazards
The safety information for “[4-(2,3-Dichlorophenoxy)phenyl]methanamine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
[4-(2,3-dichlorophenoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c14-11-2-1-3-12(13(11)15)17-10-6-4-9(8-16)5-7-10/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHMEGUWURTJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,3-Dichlorophenoxy)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B1517548.png)


![5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1517553.png)

![[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1517555.png)
amine](/img/structure/B1517557.png)





